molecular formula C14H14N2O4 B13862132 Phenyl 6-(2-hydroxyethoxy)pyridin-3-ylcarbamate

Phenyl 6-(2-hydroxyethoxy)pyridin-3-ylcarbamate

Cat. No.: B13862132
M. Wt: 274.27 g/mol
InChI Key: QQOMBWBQUVBCGF-UHFFFAOYSA-N
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Description

Phenyl 6-(2-hydroxyethoxy)pyridin-3-ylcarbamate is a chemical compound with the molecular formula C14H14N2O4 It is known for its unique structure, which includes a phenyl group, a pyridine ring, and a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 6-(2-hydroxyethoxy)pyridin-3-ylcarbamate typically involves the reaction of N-hetaryl ureas with alcohols. This method is environmentally friendly and does not require a catalyst. The reaction proceeds through the intermediate formation of hetaryl isocyanates, which then react with the alcohol to form the carbamate . The reaction conditions are mild, and the yields are generally good to high, ranging from 48% to 94% .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Phenyl 6-(2-hydroxyethoxy)pyridin-3-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group into amines.

    Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound oxides, while reduction can produce amines.

Scientific Research Applications

Phenyl 6-(2-hydroxyethoxy)pyridin-3-ylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Phenyl 6-(2-hydroxyethoxy)pyridin-3-ylcarbamate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes, which are crucial for its biological activities .

Comparison with Similar Compounds

Phenyl 6-(2-hydroxyethoxy)pyridin-3-ylcarbamate can be compared with other similar compounds, such as:

  • N-pyridin-2-yl carbamates
  • N-quinolin-2-yl carbamates
  • N-isoquinolin-1-yl carbamates

These compounds share structural similarities but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific combination of phenyl, pyridine, and carbamate moieties, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

phenyl N-[6-(2-hydroxyethoxy)pyridin-3-yl]carbamate

InChI

InChI=1S/C14H14N2O4/c17-8-9-19-13-7-6-11(10-15-13)16-14(18)20-12-4-2-1-3-5-12/h1-7,10,17H,8-9H2,(H,16,18)

InChI Key

QQOMBWBQUVBCGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CN=C(C=C2)OCCO

Origin of Product

United States

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